![molecular formula C7H8ClF3N2O B236431 Phenylalanyl-threonyl-arginyl-phenylalaninamide CAS No. 135014-49-2](/img/structure/B236431.png)
Phenylalanyl-threonyl-arginyl-phenylalaninamide
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Overview
Description
Phenylalanyl-threonyl-arginyl-phenylalaninamide (FTRPA) is a peptide that has gained significant attention in scientific research due to its potential therapeutic applications. FTRPA belongs to the class of peptides known as neuropeptides, which are involved in the regulation of physiological functions such as pain perception, stress response, and appetite regulation.
Mechanism of Action
The mechanism of action of Phenylalanyl-threonyl-arginyl-phenylalaninamide is not fully understood, but it is believed to act through the modulation of neuropeptide receptors in the central nervous system. This compound has been shown to bind to the delta opioid receptor, which is involved in pain perception and regulation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its analgesic effects, this compound has been shown to have anti-inflammatory effects, and it may also have a role in the regulation of appetite and metabolism.
Advantages and Limitations for Lab Experiments
One of the major advantages of Phenylalanyl-threonyl-arginyl-phenylalaninamide in lab experiments is its specificity for the delta opioid receptor, which allows for the precise modulation of pain perception. However, one of the limitations of this compound is its relatively short half-life, which may limit its therapeutic potential.
Future Directions
There are several future directions for the research on Phenylalanyl-threonyl-arginyl-phenylalaninamide. One area of research is the development of this compound analogs with improved pharmacokinetic properties. Another area of research is the investigation of the role of this compound in the regulation of appetite and metabolism. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in pain management and other areas.
Synthesis Methods
Phenylalanyl-threonyl-arginyl-phenylalaninamide is synthesized using solid-phase peptide synthesis (SPPS) method, which involves the sequential addition of amino acids to a growing peptide chain. The SPPS method allows for the precise control of the amino acid sequence and the purity of the final product. The synthesis of this compound involves the coupling of phenylalanine, threonine, arginine, and phenylalanine amide to form the peptide chain.
Scientific Research Applications
Phenylalanyl-threonyl-arginyl-phenylalaninamide has been the subject of extensive scientific research due to its potential therapeutic applications. One of the major applications of this compound is in the field of pain management. This compound has been shown to have analgesic effects in animal models of pain, and it has been suggested that this compound may be a potential treatment for chronic pain conditions.
properties
CAS RN |
135014-49-2 |
---|---|
Molecular Formula |
C7H8ClF3N2O |
Molecular Weight |
568.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C28H40N8O5/c1-17(37)23(29)27(41)34-20(13-8-14-33-28(31)32)25(39)36-22(16-19-11-6-3-7-12-19)26(40)35-21(24(30)38)15-18-9-4-2-5-10-18/h2-7,9-12,17,20-23,37H,8,13-16,29H2,1H3,(H2,30,38)(H,34,41)(H,35,40)(H,36,39)(H4,31,32,33)/t17-,20+,21+,22+,23+/m1/s1 |
InChI Key |
DKJIDMVTHCJNIY-GLBNMMOUSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)N)O |
SMILES |
CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)N)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)N)N)O |
sequence |
TRFF |
synonyms |
FTRFamide Phe-Thr-Arg-Phe-NH2 phenylalanyl-threonyl-arginyl-phenylalaninamide |
Origin of Product |
United States |
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